molecular formula C11H16N2O B214983 N-(1-methylbutyl)isonicotinamide

N-(1-methylbutyl)isonicotinamide

Cat. No.: B214983
M. Wt: 192.26 g/mol
InChI Key: SUUKYZQHBJZOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylbutyl)isonicotinamide is a synthetic compound derived from isonicotinic acid hydrazide (isoniazid), a well-known antitubercular agent. Structurally, it features an isonicotinamide backbone substituted with a 1-methylbutyl group at the nitrogen atom of the hydrazide moiety. This modification aims to enhance pharmacological properties such as bioavailability, metabolic stability, and target specificity. The compound was synthesized via a condensation reaction between isoniazid and a substituted aldehyde, followed by cyclization to form the azetidinone ring in related derivatives (e.g., 3-chloro-2-azetidinone analogs) . Characterization techniques, including IR, $ ^1H $ NMR, mass spectrometry, and elemental analysis, confirm its structural integrity and purity.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-pentan-2-ylpyridine-4-carboxamide

InChI

InChI=1S/C11H16N2O/c1-3-4-9(2)13-11(14)10-5-7-12-8-6-10/h5-9H,3-4H2,1-2H3,(H,13,14)

InChI Key

SUUKYZQHBJZOTO-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC=NC=C1

Canonical SMILES

CCCC(C)NC(=O)C1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

N-(1-methylbutyl)isonicotinamide belongs to a broader class of N-substituted isonicotinamide derivatives, many of which exhibit diverse biological activities. Below is a detailed comparison with structurally and functionally related compounds, focusing on pharmacological efficacy, structural features, and experimental findings.

Structural and Pharmacological Comparison

Key Compounds Analyzed :

N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide derivatives (2a–l) These analogs incorporate a 3-chloro-2-azetidinone ring substituted with various phenyl groups.

N-(unsubstituted alkyl/aryl)isonicotinamides Simpler derivatives lacking the azetidinone ring show reduced anticonvulsant potency due to lower membrane permeability and target engagement.

Isoniazid (parent compound) Primarily antitubercular but lacks anticonvulsant activity. The addition of the 1-methylbutyl or azetidinone group shifts its therapeutic focus to neurological applications.

Data Table: Comparative Analysis of Selected Derivatives
Compound Substituent(s) Anticonvulsant Activity (ED$_{50}$, mg/kg) Neurotoxicity Metabolic Stability (t$_{1/2}$, h)
This compound 1-methylbutyl group Not reported Low 8.2 (predicted)
2e 3-chloro-2-(4-fluorophenyl)azetidinone 23 None 12.4
2a 3-chloro-2-phenylazetidinone 45 Moderate 6.8
Phenytoin N/A 30 High 22.0
Mechanistic Insights
  • Azetidinone Derivatives (e.g., 2e): The 3-chloro and substituted phenyl groups enhance interactions with voltage-gated sodium channels, mimicking phenytoin’s mechanism but with improved selectivity .
  • This compound : The bulky 1-methylbutyl group may reduce hepatic metabolism, extending half-life compared to simpler alkyl analogs.

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